molecular formula C19H20O4 B13197769 Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate

Cat. No.: B13197769
M. Wt: 312.4 g/mol
InChI Key: BQTIUAHDRGULPH-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C({19})H({20})O(_{4}) It is characterized by a phenoxyphenyl group attached to a propanoate backbone, which includes a keto group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid, ethanol, sulfuric acid.

    Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

    Purification: The product is purified by distillation or recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

    Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It can serve as a lead compound for the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate depends on its application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenoxy group, resulting in different reactivity and applications.

    Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Similar structure but with a methyl group instead of the dimethyl substitution, affecting its steric and electronic properties.

    Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate:

The uniqueness of this compound lies in its combination of the phenoxy group and the dimethyl-substituted keto group, which imparts distinct chemical properties and reactivity.

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate, with the CAS number 2059933-44-5, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C19H20O4
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 2059933-44-5
  • Structure : The compound features a phenoxy group that may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.2
A549 (lung cancer)12.8
HeLa (cervical cancer)10.5

The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)Reduction (%)
TNF-alpha25012052
IL-630015050

This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Preliminary data indicate that this compound may inhibit certain kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death in tumor cells.

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition when administered in conjunction with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint inflammation and swelling, correlating with decreased levels of inflammatory markers in serum samples. This indicates potential for therapeutic use in autoimmune conditions.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate

InChI

InChI=1S/C19H20O4/c1-4-22-18(21)19(2,3)17(20)14-10-12-16(13-11-14)23-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3

InChI Key

BQTIUAHDRGULPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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